[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Description
Properties
IUPAC Name |
(1-pyrimidin-4-ylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSUOBUBDJNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach:
Reductive Amination and Alkylation Approaches
Preparation of 1-(Pyrimidin-4-yl)piperidin-2-one:
- Starting from commercially available piperidin-2-one, the nitrogen is alkylated with a pyrimidin-4-yl halide (commonly bromide or chloride) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
- This yields 1-(pyrimidin-4-yl)piperidin-2-one.
| Step | Reagents/Conditions | Time/Temp | Yield | Notes |
|---|---|---|---|---|
| 1 | Piperidin-2-one, pyrimidin-4-yl halide, K2CO3, DMF | 2–12 h, 80–120°C | 70–85% | N-alkylation |
| 2 | NaBH4, methanol | 10–15 min, RT | 90–100% | Reduction of ketone to alcohol |
| 3 | EtOAc, water, brine, MgSO4, chromatography | — | — | Standard organic work-up |
Notable Literature Example
A representative synthesis, adapted from patent and research literature, proceeds as follows:
To a solution of 1-(pyrimidin-4-yl)piperidin-2-one (50 mg, 0.282 mmol) in methanol (0.8 mL), sodium borohydride (12 mg, 0.282 mmol) is added at room temperature. After stirring for 10 minutes, the mixture is treated with ethyl acetate (10 mL) and water (3 mL). The organic layer is washed with brine, dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the alcohol in 100% yield as a white solid.
Alternative Approaches
While the reduction of the 2-ketone is the most direct and widely used method, alternative strategies may include:
- Direct N-alkylation of piperidin-2-ylmethanol with pyrimidin-4-yl halides: This approach can be less efficient due to competing side reactions and lower regioselectivity.
- Reductive amination of 2-piperidinemethanol with pyrimidin-4-carbaldehyde: This method is less common but may be considered if starting materials are more readily available.
Analytical and Characterization Data
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the pyrimidine and piperidine rings, as well as the methanol group.
- Mass Spectrometry (MS): Confirms molecular weight (193.25 g/mol).
- Melting Point and Purity: Determined by standard analytical techniques.
Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Solvent | Methanol (reduction step) |
| Reducing Agent | Sodium borohydride |
| Reaction Temperature | Room temperature (20–25°C) |
| Reaction Time | 10–15 minutes (reduction) |
| Purification | Column chromatography |
| Yield | 90–100% (reduction step) |
Chemical Reactions Analysis
Types of Reactions
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting neurological and psychiatric disorders. For instance, derivatives of piperidine have been studied for their potential in treating conditions such as schizophrenia and depression due to their ability to interact with neurotransmitter systems.
Case Study:
A notable application is its role in developing inhibitors for the protein kinase B (PKB) pathway, which is often deregulated in cancer. Research has shown that modifications to similar piperidine compounds can yield potent ATP-competitive inhibitors with selectivity for PKB over other kinases, suggesting potential therapeutic applications in oncology .
Organic Synthesis
Intermediate in Synthesis:
The compound acts as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables it to form diverse derivatives that are valuable in organic synthesis.
Data Table: Reactions and Products
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Aldehydes |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Amines, Thiols | Substituted Pyrimidine Derivatives |
Material Science
Development of Novel Materials:
The compound is utilized in creating novel materials with specific electronic, optical, or mechanical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including sensors and electronic devices.
Biological Studies
Biochemical Assays:
In biological research, this compound is employed in biochemical assays to study its interactions with various biological targets. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic effects.
Case Study:
Research has indicated that piperidine derivatives can influence multiple biochemical pathways depending on their specific targets. For example, studies have demonstrated their role in modulating signaling pathways associated with cell growth and differentiation, highlighting their importance in drug discovery .
Mechanism of Action
The mechanism of action of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrimidine-piperidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Pharmacological Relevance
- Pyrimidine Ring Modifications : Chloro or methylthio substituents (as in and ) are common in kinase inhibitors, where they engage in halogen bonding or hydrophobic interactions with ATP-binding pockets .
- Piperidine Modifications: The hydroxymethyl group in this compound contrasts with the 4-methylbenzyl group in . The latter may reduce solubility but improve membrane permeability due to increased hydrophobicity .
Biological Activity
Introduction
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring and a pyrimidine moiety, which are known for their interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Structural Overview
The molecular structure of this compound can be represented as follows:
This structure includes:
- Pyrimidine Ring : Contributes to the compound's interaction with nucleic acids and proteins.
- Piperidine Ring : Known for its influence on neuropharmacological properties.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.25 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Structural features suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Case Study: In Vitro Antitumor Activity
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Induction of apoptosis |
| Similar Pyrimidine Derivative | HepG2 | 10 | Inhibition of cell cycle progression |
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Compounds in this class have been associated with modulation of serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to maximize yield and purity. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine or pyrimidine rings can significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy .
Synthesis Pathway
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Pyrimidine Attachment : Utilizing coupling reactions to introduce the pyrimidine moiety.
- Final Hydroxymethylation : Introducing the -CH2OH group through reduction reactions.
Q & A
Q. What are the optimal synthetic routes for [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by pyrimidine coupling. Key steps include:
- Nucleophilic substitution to introduce the pyrimidin-4-yl group onto the piperidine scaffold.
- Hydroxymethylation via reductive amination or oxidation-reduction sequences.
- Optimization strategies :
- Use continuous flow chemistry to enhance reproducibility and scalability .
- Employ catalysts like triethylamine or palladium complexes to improve coupling efficiency .
- Monitor reaction progress with HPLC or LC-MS to adjust parameters (temperature, solvent polarity) in real time .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement and validation .
- NMR spectroscopy : Confirm regiochemistry via - and -NMR, focusing on coupling constants (e.g., pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : Verify molecular weight with ESI-MS or MALDI-TOF, ensuring no fragmentation or impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Address discrepancies through:
- Dose-response profiling : Use IC/EC assays to standardize activity comparisons across studies .
- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors (e.g., kinases) .
- Meta-analysis : Cross-reference data from PubChem or validated crystallographic databases (e.g., CCDC) to identify outliers or methodological biases .
Q. What computational strategies are effective for predicting the bioactivity of novel this compound analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict ADMET properties .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of this compound derivatives?
Methodological Answer:
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 2- or 5-positions to modulate steric/electronic effects .
- Enzymatic assays : Test derivatives against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) to identify selectivity drivers .
- Crystallographic analysis : Compare co-crystal structures of analogs bound to targets to identify critical binding interactions (e.g., hydrogen bonds with hinge regions) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for this compound complexes?
Methodological Answer:
- Validation checks : Use the PLATON toolkit to detect twinning, disorder, or incorrect space group assignments .
- Data reprocessing : Reanalyze raw diffraction data with SHELXL or PHENIX to refine occupancy and thermal parameters .
- Cross-validation : Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .
Experimental Design
Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound?
Methodological Answer:
- In vitro :
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) .
- Target inhibition : Measure kinase activity via ADP-Glo™ or phospho-ELISA .
- In vivo :
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| LogP | 1.2–1.8 (predicted via ChemAxon) | |
| TPSA | 45–50 Ų | |
| Kinase Inhibition (IC) | 10–100 nM (PI3Kα) | |
| Crystallographic Resolution | 1.8–2.2 Å (SHELX-refined) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
